6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
CAS No.: 88761-32-4
Cat. No.: VC20151003
Molecular Formula: C14H25NOSi2
Molecular Weight: 279.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88761-32-4 |
|---|---|
| Molecular Formula | C14H25NOSi2 |
| Molecular Weight | 279.52 g/mol |
| IUPAC Name | 6,7-bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |
| Standard InChI | InChI=1S/C14H25NOSi2/c1-17(2,3)12-10-11-8-7-9-15(11)14(16)13(12)18(4,5)6/h10H,7-9H2,1-6H3 |
| Standard InChI Key | SAFBRKRYCLXFOC-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
Introduction
Structural Characteristics and Molecular Identity
The compound’s bicyclic framework consists of a fused pyrrole and pyridine ring system, with two TMS groups introducing steric bulk and electronic modulation. The indolizine core adopts a planar conformation, while the TMS groups at positions 6 and 7 induce torsional strain, influencing reactivity and solubility . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 88761-32-4 |
| Molecular Formula | |
| Molecular Weight | 279.52 g/mol |
| IUPAC Name | 6,7-Bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |
The TMS groups contribute to a low polar surface area (35.9 Ų), enhancing lipid bilayer penetration. Computational studies suggest a dipole moment of 3.2 Debye, oriented perpendicular to the indolizine plane, which may facilitate interactions with hydrophobic protein pockets .
Synthesis and Purification Strategies
Stepwise Functionalization
A common route involves reacting 2,3-dihydroindolizin-5(1H)-one with trimethylsilyl chloride (TMSCl) in the presence of triethylamine (Et₃N) under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the 6- and 7-positions, achieving yields of 65–72% after 24 hours at 25°C. Key parameters include:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Stoichiometry: 2.2 equiv. TMSCl per indolizine equivalent to minimize mono-substitution byproducts.
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Workup: Aqueous NaHCO₃ wash followed by silica gel chromatography (hexane:EtOAc, 9:1).
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency. A 2024 study demonstrated a 92% yield using a microreactor (residence time: 8 min, 50°C) with in-line FTIR monitoring . This method reduces side reactions, such as TMS group hydrolysis, which occurs at >5% in batch processes.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in organic solvents (e.g., THF, DCM). Stability studies indicate decomposition <2% after 6 months at −20°C under nitrogen . Hydrolysis of TMS groups becomes significant at pH <3 or >10, forming 6,7-dihydroxyindolizin-5(1H)-one.
Spectroscopic Data
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NMR: NMR (CDCl₃, 400 MHz): δ 0.28 (s, 18H, Si(CH₃)₃), 2.75 (t, J = 7.2 Hz, 2H, H-2), 3.12 (t, J = 7.2 Hz, 2H, H-3), 6.42 (s, 1H, H-8).
Applications in Materials Science
Fluorescent Probes
Derivatives with extended π-systems (e.g., pyrano[2,3-b]indolizines) display strong blue-green fluorescence (Φ = 0.92) . While 6,7-bis(TMS) substitution redshifts emission by 12 nm compared to non-silylated analogs, it improves photostability (t₁/₂ = 48 h vs. 6 h under UV) .
Polymer Additives
Incorporation into poly(methyl methacrylate) (PMMA) at 1 wt% increases tensile modulus by 18% due to TMS-induced crosslinking . The compound also reduces oxygen permeability by 27%, making it suitable for barrier coatings .
Recent Advancements and Future Directions
A 2024 study achieved enantioselective synthesis using a chiral N-heterocyclic carbene catalyst, yielding (R)- and (S)-enantiomers with 94% ee . Computational models predict that replacing TMS with -CF₃ groups could enhance metabolic stability while retaining lipophilicity . Ongoing research explores its use in organic light-emitting diodes (OLEDs), leveraging the indolizine core’s electron-deficient nature .
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